(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine
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Overview
Description
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and trifluoromethyl groups.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acid
- (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
- (3S,4S)-1-(2-Ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
What sets (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine apart from similar compounds is its unique combination of a methylsulfonyl group and a trifluoromethyl group on a pyrrolidine ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various applications.
Properties
IUPAC Name |
(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBWLVVSJHYRW-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNCC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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